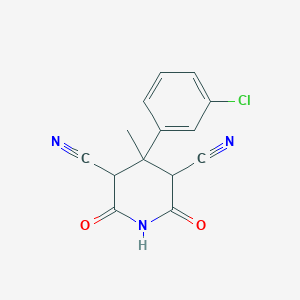
4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile often involves complex reactions, including novel protocols for chlorination and the use of specific reagents for functional group transformations. For instance, novel synthesis methods have been developed for related pyridine and piperidine derivatives, showcasing the diversity in synthetic routes and the intricacies involved in introducing specific functional groups to the core structure (Chigorina et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds emphasizes the importance of X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, in determining the geometric parameters, bonding patterns, and electronic structure. These analyses contribute to a deeper understanding of the molecular conformation, intermolecular interactions, and optical properties of such compounds (Jukić et al., 2010).
Chemical Reactions and Properties
The chemical behavior of 4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile and related structures involves a variety of reactions, such as oxidative coupling and reactions with amines, showcasing the reactivity of the cyano and chlorophenyl groups. These reactions not only extend the utility of such compounds but also offer pathways for the synthesis of novel derivatives with potential biological activity (Kalogirou et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile and its derivatives, also known as Guareschi imides, have shown significant potential in various synthesis applications:
Synthesis of Tetrahydropyridinolates
Derivatives of 2,6-dioxopiperidine-3,5-dicarbonitrile have been used as building blocks in the synthesis of bispidine derivatives and biologically active compounds. The Guareschi reaction, involving ethyl cyanoacetate, ketones, and ammonia, is a common method for preparing these compounds, though it has some limitations. Innovations in this method have been explored for the efficient synthesis of 4-aryl-substituted Guareschi imides, demonstrating the compound's utility in organic synthesis (Chigorina et al., 2011).
Aminomethylation of Guareschi Imides
This compound has been involved in the aminomethylation process to create diazabicyclo[3.3.1]nonane derivatives, which have potential applications in medicinal chemistry (Khrustaleva et al., 2017).
Synthesis of Antifungal Compounds
Derivatives of this compound have been synthesized and tested for antifungal activity, showcasing its role in developing novel pharmaceutical agents (Ibrahim et al., 2008).
Synthesis of Pyridine Derivatives
Studies have explored the reduction and alkylation processes involving derivatives of 4-aryl-2,6-dioxopiperidine-3,5-dicarbonitrile, underlining the compound's versatility in synthesizing various pyridine derivatives (Zandersons et al., 1987).
Biological Evaluation and Other Applications
Evaluation of Antimicrobial Activity
Synthesis and biological evaluation of various derivatives have been conducted to assess their antimicrobial properties, indicating the potential for pharmaceutical applications (Abdel-Monem, 2004).
Solid-State Fluorescence Study
The compound has been used in the synthesis of fluorescent pyridine derivatives, which could have applications in materials science and analytical chemistry (Ershov et al., 2017).
Corrosion Inhibition Study
Pyridine derivatives of this compound have been studied for their potential as corrosion inhibitors in industrial applications, particularly in acid media (Ansari et al., 2015).
Nootropic Agents Synthesis
Research has also explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including derivatives of this compound, for potential nootropic (cognitive enhancement) applications (Valenta et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-14(8-3-2-4-9(15)5-8)10(6-16)12(19)18-13(20)11(14)7-17/h2-5,10-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVZDIOMLOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

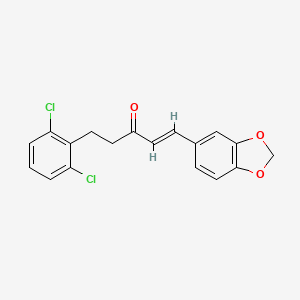
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)
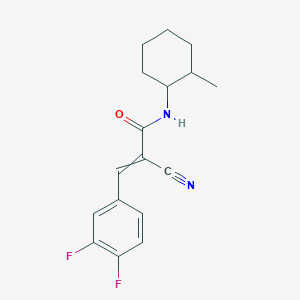
![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)


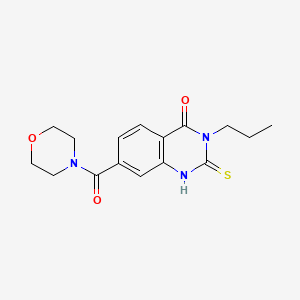
![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
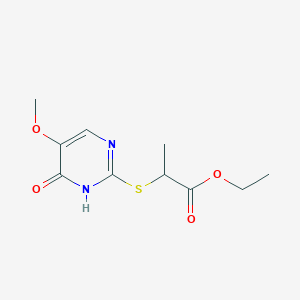
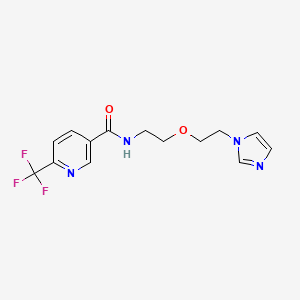

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)